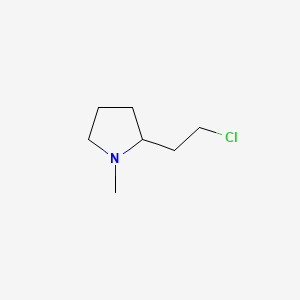

2-(2-Chloroethyl)-1-methylpyrrolidine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with ethanolamine as a raw material, taking organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent to carry out substitution reactions . A selective and sensitive novel reverse-phase method was developed and validated successfully for the identification and quantification of bis (2-chloroethyl) amine genotoxic impurity in aripiprazole drug substance .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include hydrogen rearrangements and elimination of chlorine, chloromethylene radical, alkene, and HCl . Another study showed that the substrate 2-(2-chloroethyl)pyridine reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine .Scientific Research Applications

Tropane Alkaloids Biosynthesis

Research exploring the precursors in the biosynthesis of tropane alkaloids in plants like Erythroxylum coca and Datura innoxia has identified compounds structurally related to 1-methylpyrrolidine, but found that 1-methylpyrrolidine derivatives are not efficient precursors for these alkaloids (Huang, Abraham, Kim, & Leete, 1996).

Corrosion Inhibition in Oil and Gas Wells

A novel series of cationic surfactants, including 1-methylpyrrolidin-1-ium derivatives, have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants have shown good surface behavior and efficient corrosion inhibition capabilities (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).

Development of Pharmaceutical Compounds

Synthetic strategies involving 3-amino-2-methylpyrrolidines have been developed, which includes the reductive ring closure of related compounds. This method has potential applications in synthesizing pharmaceutical compounds, including antipsychotics like emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).

Synthesis of Clemastine

Research has explored the synthesis and absolute configuration of Clemastine and its isomers, using a condensation process involving 2-(2-chloroethyl)-1-methylpyrrolidine. This is significant in pharmaceutical synthesis, particularly for antihistamine drugs (Ebnöther & Weber, 1976).

DNA Repair in Cancer Treatment

Studies on 1-(2-chloroethyl)-1-nitrosoureas, a class of anti-cancer drugs, have revealed their mechanism in producing DNA inter-strand cross-links. This mechanism involves the addition of a chloroethyl group (related to 2-chloroethyl in this compound) to DNA, which is critical in understanding the drug's action and potential resistance mechanisms (Erickson, Laurent, Sharkey, & Kohn, 1980).

Mechanism of Action

Target of Action

The primary target of 2-(2-Chloroethyl)-1-methylpyrrolidine is DNA, specifically the guanine base . This compound belongs to the group of nitrogen mustard alkylating agents . It binds to the N7 nitrogen on the DNA base guanine , preventing cell duplication .

Mode of Action

This compound interacts with its targets by binding to DNA and crosslinking two strands . This interaction results in the prevention of cell duplication . The compound works by attaching alkyl groups to DNA bases, causing the DNA to be fragmented by repair enzymes in their attempts to replace the alkylated bases . This prevents DNA synthesis and RNA transcription from the affected DNA .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It inhibits the levels of thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4) . It also increases the levels of superoxide dismutase (SOD), catalase (CAT), glutathione S-transferase (GST), and lipid peroxidation (LPO), while inhibiting the activities of glutathione (GSH) and glutathione peroxidase (GPx) .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that similar compounds, such as chlormethine, have a biological half-life of less than one minute and are excreted 50% through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action include significant changes in the biochemical and electrolyte levels of organisms . For example, it significantly alters the glucose and protein levels, as well as the sodium, potassium, and chloride levels . Histopathological anomalies in tissues have also been observed as a result of exposure to this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to cause adverse effects in aquatic environments, even at low concentrations . The compound’s solubility in water and organic solvents, as well as its persistence in certain conditions, can affect its environmental impact and action .

Biochemical Analysis

Biochemical Properties

2-(2-Chloroethyl)-1-methylpyrrolidine plays a vital role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes such as glutathione S-transferase and cytochrome P450. These interactions often involve the formation of covalent bonds, leading to the modification of enzyme activity. For instance, the interaction with glutathione S-transferase can result in the detoxification of reactive intermediates, while interaction with cytochrome P450 can lead to the metabolism of the compound into various metabolites .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound can modulate the expression of genes involved in oxidative stress response and inflammation . These effects highlight the potential of this compound in therapeutic applications, especially in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the alkylation of DNA and proteins, leading to the inhibition of DNA replication and transcription. This compound can form covalent bonds with nucleophilic sites on DNA, resulting in the formation of DNA adducts. These adducts can interfere with the normal functioning of DNA polymerases and other replication machinery, ultimately leading to cell cycle arrest and apoptosis . Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound into various degradation products . These degradation products can have different biochemical properties and may contribute to the observed long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild biochemical changes, such as alterations in enzyme activity and gene expression. At higher doses, this compound can cause significant toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are often dose-dependent and can be attributed to the accumulation of the compound and its metabolites in various tissues. Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with the use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The involvement of this compound in these metabolic pathways can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with transporters such as organic cation transporters and multidrug resistance proteins, facilitating its uptake and efflux across cellular membranes . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in various tissues. These interactions play a crucial role in determining the bioavailability and pharmacokinetics of this compound.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. The presence of specific targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, such as the mitochondria and endoplasmic reticulum . These localizations can influence the compound’s activity and its effects on cellular processes.

properties

IUPAC Name |

2-(2-chloroethyl)-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVNTYZKUHNUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970583 | |

| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54777-54-7, 5525-31-5 | |

| Record name | 54777-54-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

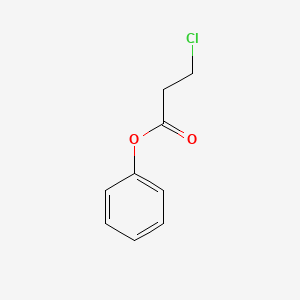

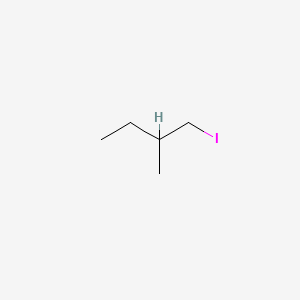

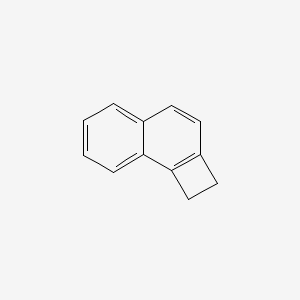

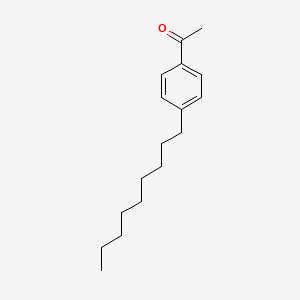

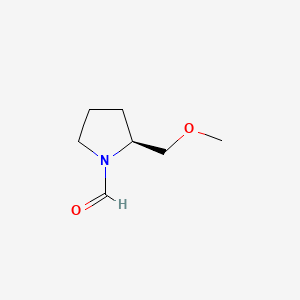

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(2-Chloroethyl)-1-methylpyrrolidine in the synthesis of Clemastine?

A1: this compound serves as a key reactant in the synthesis of Clemastine []. The research paper describes its condensation reaction with 4-chloro-α-methylbenzhydryl alcohol, yielding a mixture of isomers, including Clemastine. This highlights the compound's importance in constructing the core structure of Clemastine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chlorobenzo[d]thiazole](/img/structure/B1585302.png)